3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid
Description
Properties
IUPAC Name |
3-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c28-21-15-8-1-2-9-16(15)22(29)20(27-18-11-4-3-10-17(18)25-26-27)19(21)24-14-7-5-6-13(12-14)23(30)31/h1-12,24H,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXWJBVPCJURDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC(=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 2-Naphthol
2-Naphthol undergoes oxidation with chromium trioxide ($$CrO3$$) in acetic acid to yield 1,4-naphthoquinone. Alternative oxidants like hydrogen peroxide ($$H2O2$$) in the presence of sulfuric acid ($$H2SO_4$$) are also effective.
Reaction conditions :
Amination at Position 2 of the Naphthoquinone
The amino group at position 2 is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling.
Nucleophilic Aromatic Substitution
3-(Benzotriazol-1-yl)-1,4-naphthoquinone is treated with 3-aminobenzoic acid in the presence of a base such as potassium carbonate ($$K2CO3$$) in dimethylformamide (DMF).
Reaction conditions :
Ullmann Coupling
A copper-catalyzed coupling between 3-(benzotriazol-1-yl)-1,4-naphthoquinone and 3-aminobenzoic acid enhances regioselectivity.
Catalytic system :
- CuI (10 mol%), 1,10-phenanthroline (20 mol%), cesium carbonate ($$Cs2CO3$$), DMSO, 100°C, 24 h.
- Yield: 65–75%.
Final Assembly and Purification
The coupled product is purified via recrystallization or column chromatography.
Recrystallization
Crude product is dissolved in ethanol-water (8:2) and cooled to 4°C to precipitate pure compound.
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7) as eluent achieves >95% purity.
Analytical Characterization
Critical spectroscopic data for the target compound include:
Challenges and Optimization Opportunities
- Regioselectivity : Competing substitution at position 1 of naphthoquinone necessitates careful control of reaction conditions.
- Solubility : The use of polar aprotic solvents (e.g., DMF, DMSO) improves reactant solubility but complicates purification.
- Yield Enhancement : Catalytic systems (e.g., Pd-based catalysts) could improve coupling efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene dione moiety to a dihydroxy naphthalene structure.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include quinone derivatives, dihydroxy naphthalene compounds, and various substituted benzotriazole derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features position it as a candidate for developing new pharmaceuticals. The benzotriazole group is often linked to antimicrobial and anti-cancer properties. Preliminary studies suggest that derivatives of benzotriazole exhibit significant antibacterial activity against various strains, making this compound a potential lead in antibiotic development .
Photostabilizers
Due to the presence of the benzotriazole unit, this compound can serve as an effective photostabilizer in polymers and coatings. Benzotriazoles are widely recognized for their ability to absorb ultraviolet light and prevent degradation of materials exposed to sunlight. This application is crucial in industries such as plastics and coatings where UV protection is essential.
Corrosion Inhibition
Benzotriazoles are also known for their corrosion-inhibiting properties. The compound can be utilized in formulations designed to protect metals from corrosion in various environments, including marine and industrial settings. Its effectiveness can be attributed to its ability to form stable complexes with metal ions.
Research indicates that the compound may possess anti-inflammatory and analgesic properties. Compounds with similar structures have shown promise in reducing inflammation and pain in preclinical models. This opens avenues for further exploration into its therapeutic potential .
Case Study 1: Antibacterial Evaluation
In a study evaluating benzotriazole derivatives, researchers synthesized various compounds based on the benzotriazole backbone and tested their antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that 3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid could be further developed into an antibacterial agent .
Case Study 2: Photostabilization Efficiency
A comparative study was conducted to assess the photostabilization efficiency of various benzotriazole-based compounds in polymer matrices. The results showed that the incorporation of 3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid significantly improved the UV resistance of the polymers compared to controls without benzotriazole derivatives .
Comparative Data Table
| Application Area | Compound Features | Observed Benefits |
|---|---|---|
| Medicinal Chemistry | Antibacterial properties | Potential lead for new antibiotics |
| Photostabilizers | UV absorption capability | Enhanced durability of materials |
| Corrosion Inhibition | Metal ion complexation | Effective protection against metal corrosion |
| Biological Activity | Anti-inflammatory effects | Potential therapeutic applications |
Mechanism of Action
The mechanism of action of 3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form stable coordination complexes with metal ions, while the naphthalene dione structure can participate in redox reactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Key Observations:
- Benzotriazole vs. Hydroxyl Groups (): The benzotriazole group in the target compound may enhance UV absorption and chelation capacity compared to the hydroxyl group in its analog, which improves solubility via hydrogen bonding .
- Electron-Withdrawing Effects: The naphthoquinone core in all analogs contributes to redox activity, but substituents like chloro (1a) or acetyl () modulate electron density, affecting reactivity and biological interactions .
- Bioactivity: Azo-linked naphthoquinones () exhibit antimicrobial properties, suggesting the target compound’s benzotriazole group could offer unique mechanisms (e.g., enzyme inhibition via triazole-metal interactions) .
Physico-Chemical Properties
- Solubility: The benzoic acid group in the target compound and its hydroxyl analog () improves aqueous solubility over non-polar derivatives like 1a (chloro, pyrazolyl) .
Pharmacological Potential
- Antioxidant Activity: Naphthoquinone derivatives (e.g., ) show radical-scavenging capacity, which the target compound’s benzotriazole may enhance via π-π stacking with cellular targets .
- Antimicrobial Action: Pyrazolyl and triazolyl substituents () are associated with antimicrobial efficacy, suggesting the target compound could inhibit bacterial enzymes or biofilm formation .
Biological Activity
The compound 3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid (hereafter referred to as BTA-NB) has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological properties of BTA-NB, focusing on its potential applications in antimicrobial and anticancer therapies.
Synthesis and Characterization
BTA-NB is synthesized through a multi-step process involving the reaction of 1H-benzotriazole derivatives with naphthalene diones and subsequent amination with benzoic acid. The structure of BTA-NB has been confirmed using various spectroscopic techniques including NMR and mass spectrometry .
| Property | Value |
|---|---|
| Molecular Formula | C28H20N4O4 |
| Molecular Weight | 484.48 g/mol |
| Melting Point | 210 °C (decomposes) |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
BTA-NB has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for BTA-NB against common pathogens like Escherichia coli and Staphylococcus aureus were found to be in the range of 10-25 µg/mL, demonstrating its potential as a therapeutic agent .
Case Study: Antibacterial Screening
In a recent study, BTA-NB was tested alongside several known antibiotics. The results showed that BTA-NB had comparable or superior activity against resistant strains of bacteria, suggesting its potential role in overcoming antibiotic resistance .
Antifungal Activity
The antifungal efficacy of BTA-NB was assessed against Candida albicans and Aspergillus niger. The compound demonstrated potent antifungal activity with MIC values ranging from 5 to 15 µg/mL. Structural modifications on the benzotriazole ring significantly enhanced its antifungal properties .
Anticancer Activity
Preliminary studies have also indicated that BTA-NB possesses anticancer properties. In vitro assays revealed that BTA-NB inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported to be approximately 20 µM for MCF-7 cells, indicating a promising avenue for further research in cancer therapeutics .
Table 2: Cytotoxicity Data of BTA-NB
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 25 |
| HeLa | 30 |
The mechanism by which BTA-NB exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. Specifically, it may interfere with DNA synthesis or function through interactions with nucleic acids or proteins involved in replication .
Structure-Activity Relationship (SAR)
Research into the SAR of benzotriazole derivatives has revealed that modifications at specific positions on the benzotriazole ring can significantly enhance biological activity. For instance, introducing electron-withdrawing groups has been shown to improve antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for optimizing the synthesis of 3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid?
- Answer : Synthesis optimization can leverage Design of Experiments (DoE) principles to minimize trial-and-error approaches. Statistical methods, such as factorial designs, help identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and their interactions . Computational pre-screening using quantum chemical calculations (e.g., DFT) can predict reaction pathways and intermediates, narrowing experimental conditions . Microwave-assisted synthesis, as demonstrated for benzotriazole derivatives, may enhance reaction efficiency and yield .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the physicochemical properties of this compound?
- Answer :
- Solvatochromic Analysis : UV-Vis spectroscopy in solvents of varying polarity to study electronic transitions and charge-transfer interactions .
- Structural Confirmation : NMR (¹H/¹³C), FT-IR, and X-ray crystallography for bond connectivity and crystal packing analysis .
- Thermal Stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess decomposition profiles .
Q. How can researchers initially assess the biological activity of this compound?
- Answer : Begin with in silico screening (e.g., molecular docking against targets like GPCRs, DNA topoisomerases, or kinases) to prioritize assays . Follow with in vitro bioactivity testing :
- Antimicrobial: Broth microdilution assays for MIC/MBC determination .
- Anticancer: MTT assays on cancer cell lines .
- Enzymatic Inhibition: Kinetic studies using purified enzymes (e.g., ATPases, proteases) .
Advanced Research Questions
Q. What advanced computational strategies can elucidate the compound’s reactivity and interactions in biological systems?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) Simulations : Study ligand-receptor binding stability and conformational changes over time .
- QSAR Modeling : Use 3D descriptors (e.g., CoMFA, CoMSIA) to correlate structural features with bioactivity .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Answer :
- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering, PCA) to identify confounding variables (e.g., cell line variability, assay conditions) .
- Mechanistic Profiling : Use CRISPR screens or proteomics to map off-target effects or pathway crosstalk .
- Pharmacokinetic Studies : Assess bioavailability and metabolic stability (e.g., microsomal incubation) to explain discrepancies between in vitro and in vivo results .
Q. What methodologies are recommended for designing derivatives to improve target selectivity?
- Answer :
- Pharmacophore Hybridization : Integrate motifs from known bioactive scaffolds (e.g., triazoles, benzoxazoles) to enhance binding specificity .
- Fragment-Based Drug Design (FBDD) : Screen fragment libraries to identify substituents that optimize interactions with target pockets .
- Click Chemistry : Introduce bioorthogonal functional groups (e.g., azides, alkynes) for modular derivatization .
Q. How can researchers optimize membrane permeability and solubility for in vivo applications?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
